molecular formula C9H7N3O B12842982 1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one

1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one

Cat. No.: B12842982
M. Wt: 173.17 g/mol
InChI Key: ANHACBGMEWNEND-UHFFFAOYSA-N
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Description

1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one is a heterocyclic compound featuring a pyrido[2,3-b]pyrazine core substituted with an acetyl group at the 6-position. Synthesized via multicomponent reactions in ethanol, it achieves yields of 82–89% after recrystallization in ethyl acetate .

Pyrido[2,3-b]pyrazine derivatives are known to inhibit PI3K isozymes, Mycobacterium tuberculosis growth, and p38αMAP kinase, among other targets . Its NLO properties further suggest utility in materials science and photonic devices .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

1-pyrido[2,3-b]pyrazin-6-ylethanone

InChI

InChI=1S/C9H7N3O/c1-6(13)7-2-3-8-9(12-7)11-5-4-10-8/h2-5H,1H3

InChI Key

ANHACBGMEWNEND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=NC=CN=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-b]pyrazine derivatives, including 1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one, can be achieved through various methods. One common approach involves the multicomponent reaction of pyridine derivatives with appropriate reagents under controlled conditions. For example, the reaction of pyridine-2-carbaldehyde with hydrazine hydrate and acetic anhydride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Pyrido[2,3-b]pyrazines vs. Quinoxalines

Structural Differences: Quinoxalines consist of a benzene ring fused to a pyrazine ring, whereas pyrido[2,3-b]pyrazines replace one benzene ring with a pyridine moiety. Biological Activity:

  • Antimicrobial Effects: Quinoxalines exhibit moderate activity (60–100% of amoxicillin) against both Gram-positive and Gram-negative bacteria, attributed to lipophilic pyridine groups. In contrast, pyrido[2,3-b]pyrazines show preferential activity against Gram-negative bacteria (e.g., E. coli) .
  • Antifungal Properties: Pyrido[2,3-b]pyrazine-N-oxides and pyrazinolones demonstrate antifungal activity, a feature less prominent in quinoxalines .

Pyrido[2,3-b]pyrazines vs. Pyrido[4,3-b]indoles

Structural Differences : Pyrido[4,3-b]indoles feature an indole ring fused to pyridine, differing in ring connectivity from pyrido[2,3-b]pyrazines.
Biological Activity :

  • Antitumor Activity : Pyrido[4,3-b]indoles exhibit antitumor and convulsant effects but are understudied compared to pyrido[3,4-b]indoles. Pyrido[2,3-b]pyrazines, however, are better characterized for kinase inhibition (e.g., ALK, BRAF) and antimicrobial applications .
  • Research Focus : Pyrido[2,3-b]pyrazines have broader pharmaceutical exploration, while pyrido[4,3-b]indoles remain niche due to synthetic challenges .

Comparison with Thieno[2,3-b]pyridine and Furo[2,3-b]pyridine Derivatives

Structural Differences: Replacing the pyridine ring with thiophene (thieno) or furan (furo) alters electronic properties and solubility. Biological Activity:

  • Thieno[2,3-b]pyridines: Derivatives like 1-(3-amino-6-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-2-yl)ethan-1-one () show enhanced π-conjugation for NLO applications but reduced antimicrobial potency compared to pyrido[2,3-b]pyrazines .
  • Furo[2,3-b]pyridines : Compound 6c () with chlorothiophenyl substituents exhibits cytotoxicity, highlighting how heteroatom substitution influences bioactivity .

Pyrido[2,3-b]indolizine Derivatives

Structural Differences : Indolizine derivatives integrate a bicyclic system (pyridine + pyrrole) fused to pyrazine.
Biological Activity :

  • Anticancer Activity: 4-(3,4-Dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile (4f) shows selective cytotoxicity against colorectal cancer cells via S- and G2/M-phase cell cycle arrest. Hydroxyl groups at C4 are critical, contrasting with the acetyl group in 1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one, which lacks phenolic substituents .

Data Tables

Table 1: Antimicrobial Activity Comparison

Compound Class Gram-Positive Activity Gram-Negative Activity Key Substituents Reference
Quinoxalines Moderate (60–100%) Moderate (60–100%) Pyridine groups
Pyrido[2,3-b]pyrazines Low Moderate Acetyl at 6-position
Pyrido[2,3-b]pyrazine-N-oxides N/A N/A N-oxide moiety

Table 2: Anticancer Activity of Selected Derivatives

Compound Target Cancer Line IC50 (μM) Mechanism Reference
1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one Broad (e.g., PI3K, BRAF) N/A Kinase inhibition
Pyrido[2,3-b]indolizine (4f) Colorectal cancer <10 Cell cycle arrest (S/G2/M)

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